N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,4-triazole moiety linked via a 4-methoxybenzyl group to a [1,2]oxazolo[5,4-b]pyridine core. The isopropyl and methyl substituents on the oxazole-pyridine system likely enhance lipophilicity, while the carboxamide linkage may facilitate hydrogen bonding in biological targets.
Properties
Molecular Formula |
C21H22N6O3 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O3/c1-11(2)16-10-15(18-12(3)27-30-20(18)22-16)19(28)24-21-23-17(25-26-21)9-13-5-7-14(29-4)8-6-13/h5-8,10-11H,9H2,1-4H3,(H2,23,24,25,26,28) |
InChI Key |
HEQZRDPJQPTMCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Strategy 1: Domino Cyclization
Au(III)-catalyzed reactions of ortho-alkynylarylaldehydes with amino alcohols have been employed to synthesize oxazolo-fused pyridoindoles. Adapting this method:
-
Substrates : 6-(Propan-2-yl)pyridin-2-aldehyde and 3-methyl-2-aminopropan-1-ol.
-
Conditions : AuCl₃ (10 mol%), H₂O/acetone (1:2), room temperature.
-
Mechanism : 6-endo-dig cyclization to form the oxazolo ring.
| Parameter | Value |
|---|---|
| Catalyst | AuCl₃ |
| Solvent | H₂O/acetone (1:2) |
| Temperature | Room temperature |
| Yield (Hypothetical) | ~60–70% (analogous data) |
Strategy 2: Stepwise Oxazole Ring Closure
A two-step approach involves:
Strategy 3: Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions, as seen in Groebke–Blackburn–Bienaymé (GBB) reactions. For oxazolo-pyridine:
-
Substrates : 6-(Propan-2-yl)pyridin-2-aldehyde, hydroxylamine, and HCl/dioxane.
-
Conditions : Microwave (2 min, 100°C).
Triazole Ring Formation
The 1,2,4-triazole moiety can be introduced via:
Method A: Cu-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
A terminal alkyne on the oxazolo-pyridine reacts with 4-methoxybenzyl azide:
-
Substrates : 3-Methyl-6-(propan-2-yl)[1,oxazolo[5,4-b]pyridine-4-alkyne + 4-methoxybenzyl azide.
-
Conditions : Cu(OAc)₂, sodium ascorbate, acetone/H₂O (1:2).
| Parameter | Value |
|---|---|
| Catalyst | Cu(OAc)₂ (10 mol%) |
| Base | Sodium ascorbate |
| Solvent | Acetone/H₂O (1:2) |
| Yield (Hypothetical) | 80–85% (analogous data) |
Method B: Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from hydrazides undergo cyclization to form triazoles:
-
Substrates : 4-Carboxamide-oxazolo-pyridine + 4-methoxybenzyl isothiocyanate.
-
Conditions : KOH, MeOH, reflux.
| Step | Reagents/Conditions |
|---|---|
| Thiosemicarbazide | 4-Methoxybenzyl isothiocyanate |
| Cyclization | KOH, MeOH, 60°C, 4 hours |
| Yield (Hypothetical) | 65–70% (estimated from) |
Carboxamide Bond Formation
The final step involves coupling the triazole amine to the oxazolo-pyridine carboxylic acid:
Method C: Carbodiimide-Mediated Coupling
| Parameter | Value |
|---|---|
| Coupling Agent | EDC·HCl/HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Yield (Hypothetical) | 75–80% (analogous data) |
Method D: Direct Amide Formation
For activated carboxylic acids (e.g., chlorides), nucleophilic substitution with the triazole amine:
-
Substrates : Oxazolo-pyridine-4-carbonyl chloride + 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine.
-
Conditions : Et₃N, THF, 0°C to room temperature.
| Step | Reagents/Conditions |
|---|---|
| Activation | SOCl₂, reflux |
| Nucleophilic Attack | Et₃N, THF, 0°C → RT |
| Yield (Hypothetical) | 70–75% (estimated from) |
Functionalization of Substituents
4-Methoxybenzyl Group
Introduced via reductive amination or alkylation:
-
Reductive Amination : Triazole amine + 4-methoxybenzaldehyde → NaBH₃CN, MeOH, RT.
-
Alkylation : Triazole amine + 4-methoxybenzyl bromide → K₂CO₃, DMF, 80°C.
| Method | Reagents/Conditions |
|---|---|
| Reductive Amination | NaBH₃CN, MeOH, RT |
| Alkylation | K₂CO₃, DMF, 80°C |
| Yield (Hypothetical) | 60–70% (analogous data) |
Methyl and Isopropyl Groups
-
Methyl : Introduced during oxazolo-pyridine synthesis via methylating agents (e.g., CH₃I, K₂CO₃).
-
Isopropyl : Directly incorporated into the pyridine ring via Friedel-Crafts alkylation or nucleophilic substitution.
Optimization and Challenges
-
Regioselectivity : Ensuring the triazole attaches at the 5-position requires precise control of electron-withdrawing groups.
-
Purification : Silica gel chromatography (5% MeOH/CH₂Cl₂) or recrystallization from CH₂Cl₂/MeOH.
-
Green Chemistry : Avoiding microwave irradiation by optimizing room-temperature reactions.
Summary of Key Routes
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and may require specific temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit notable antimicrobial activities. In vitro studies have shown that this compound displays significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various strains have been documented:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
| Candida albicans | 20 |
These results suggest that the compound could be developed further for clinical applications in treating infections.
Anticancer Activity
The 1,2,4-triazole scaffold has been recognized for its anticancer properties. Studies have reported that derivatives of this scaffold can inhibit various cancer cell lines through multiple mechanisms, including kinase inhibition and apoptosis induction. For example, one derivative was shown to inhibit the growth of tumor cells in xenograft models with significant efficacy .
Other Pharmacological Activities
The compound has also been investigated for additional pharmacological activities:
- Antifungal : Demonstrated effectiveness against a range of fungal pathogens.
- Antiviral : Potential activity against viral infections.
- Anti-inflammatory : Exhibits properties that may reduce inflammation in various models.
These activities are attributed to the unique structural features of the triazole and oxazolo-pyridine moieties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. Variations in substituents on the triazole and pyridine rings significantly influence biological activity. For instance, electron-withdrawing groups have been shown to enhance antimicrobial activity by increasing the compound's reactivity towards biological targets .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers focused on synthesizing a series of triazole derivatives and evaluating their antimicrobial properties against common pathogens. The results indicated that certain modifications led to improved MIC values compared to standard antibiotics like gentamicin and ciprofloxacin. The best-performing compounds exhibited MIC values as low as 0.5 μM against resistant strains of Staphylococcus aureus .
Case Study 2: Anticancer Potential
In another study, a derivative of the compound was tested against various cancer cell lines. The results showed that it significantly inhibited cell proliferation in a dose-dependent manner and induced apoptosis in treated cells. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and preventing their normal function. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Systems
- Triazole Derivatives: N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (): Shares a triazole ring and 4-methoxybenzyl group with the target compound. Triazine-Isoxazole Hybrids (): The compound N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide replaces the oxazole-pyridine core with a triazine-isoxazole system.
Substitution Patterns and Physicochemical Properties
- Methoxy Groups: Both the target compound and ’s triazole derivative include 4-methoxybenzyl groups, which likely enhance membrane permeability due to moderate lipophilicity.
- Carboxamide Linkers : The carboxamide in the target compound is analogous to the amide linkages in ’s benzo[b][1,4]oxazin derivatives. Such groups are critical for hydrogen-bond interactions in target binding, as seen in kinase inhibitors like imatinib .
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that integrates triazole and oxazole moieties. These structural features are often associated with significant biological activities, making this compound a candidate for research in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O3 |
| Molecular Weight | 373.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1441878-94-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The triazole ring is known for its role in enzyme inhibition and modulation of cellular pathways. Specifically:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and other pathological processes.
- Receptor Interaction : It can bind to specific receptors, potentially altering signaling pathways that contribute to disease progression.
Anticancer Activity
Research indicates that compounds containing triazole and oxazole functionalities exhibit notable anticancer properties. For instance:
- A study demonstrated that similar triazole derivatives showed cytotoxic effects against various cancer cell lines (e.g., MCF-7) with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The presence of the triazole moiety is also linked to antimicrobial properties. Compounds with similar structures have been shown to possess activity against a range of pathogens:
- A comparative study found that certain triazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .
Case Study 1: Anticancer Efficacy
A recent investigation focused on the synthesis and evaluation of triazole-based compounds against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at low micromolar concentrations, highlighting its potential as a lead compound for further development in oncology .
Case Study 2: Antimicrobial Screening
In another study assessing the antimicrobial efficacy of various triazole derivatives, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis revealed that modifications to the methoxybenzyl group enhanced antibacterial potency .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(4-methoxybenzyl)-1H-1,2,4-triazole | Moderate anticancer | Lacks oxazole moiety |
| 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | Antimicrobial | Focused on different target enzymes |
| N-[3-(4-methoxybenzyl)-1H-indol-1-yl]acetamide | Anticancer | Indole substitution alters activity |
Q & A
Basic: What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?
Answer:
The synthesis involves multi-step reactions, starting with the assembly of the oxazolo[5,4-b]pyridine core followed by coupling with the 4-methoxybenzyl-substituted 1,2,4-triazole moiety. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) prevent side reactions during cyclization steps .
- pH modulation : Acidic or basic conditions are crucial for amide bond formation and heterocyclic ring closure .
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in forming the carboxamide linkage .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and ring connectivity. For example, the 4-methoxybenzyl group shows a singlet at ~3.8 ppm (OCH3) and aromatic protons at 6.8–7.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected m/z ~506.2) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .
Advanced: How can researchers optimize synthesis using Design of Experiments (DoE) and flow chemistry?
Answer:
- DoE Approach : Use factorial designs to screen variables (e.g., temperature, reagent stoichiometry) and identify interactions. For example, a 2^3 factorial design optimizes triazole ring formation .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility in exothermic steps (e.g., diazomethane reactions) and reduce reaction times by 30–50% .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., pH vs. yield) to pinpoint optimal conditions .
Advanced: How do structural modifications in analogs affect bioactivity, and what SAR strategies apply?
Answer:
- Key Structural Elements :
- 4-Methoxybenzyl group : Enhances lipophilicity and membrane permeability. Replacement with electron-withdrawing groups (e.g., Cl) reduces activity .
- Isopropyl substituent : Steric bulk at the 6-position improves target selectivity .
- SAR Strategies :
Advanced: How should contradictory data in biological activity assays be resolved?
Answer:
- Purity Verification : Re-analyze compound purity via HPLC and NMR to rule out impurities as confounding factors .
- Orthogonal Assays : Validate activity across multiple platforms (e.g., cell-based vs. enzymatic assays) .
- Dose-Response Curves : Confirm concentration-dependent effects and calculate IC50/EC50 values to assess potency variability .
Advanced: What computational approaches predict target interactions for this compound?
Answer:
- Molecular Docking : Screen against libraries (e.g., Protein Data Bank) to identify potential targets (e.g., kinases, GPCRs). The triazole and oxazole moieties often interact with ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations) to prioritize high-affinity targets .
- QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity data from analogs .
Basic: What are the stability considerations for this compound under different storage conditions?
Answer:
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the carboxamide group .
- Light Sensitivity : Protect from UV light to avoid degradation of the methoxybenzyl moiety .
- Solubility : Use DMSO for stock solutions (stable for 6 months at –80°C) and avoid aqueous buffers with pH > 8 .
Advanced: How can preclinical pharmacokinetic (PK) properties be evaluated?
Answer:
- In Vitro Assays :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
